molecular formula C17H18N2O2 B14879118 (3-(4-Methoxyphenyl)pyrrolidin-1-yl)(pyridin-2-yl)methanone

(3-(4-Methoxyphenyl)pyrrolidin-1-yl)(pyridin-2-yl)methanone

Cat. No.: B14879118
M. Wt: 282.34 g/mol
InChI Key: DKYVRNNQXHJBQQ-UHFFFAOYSA-N
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Description

(3-(4-Methoxyphenyl)pyrrolidin-1-yl)(pyridin-2-yl)methanone is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrrolidine ring attached to a methoxyphenyl group and a pyridinyl methanone moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

The synthesis of (3-(4-Methoxyphenyl)pyrrolidin-1-yl)(pyridin-2-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Methoxyphenyl Group: This step often involves a nucleophilic substitution reaction where the methoxyphenyl group is introduced to the pyrrolidine ring.

    Formation of the Pyridinyl Methanone Moiety: This can be synthesized through a Friedel-Crafts acylation reaction, where the pyridine ring is acylated with an appropriate acyl chloride.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

(3-(4-Methoxyphenyl)pyrrolidin-1-yl)(pyridin-2-yl)methanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides, converting the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like alkyl halides or sulfonates.

The major products formed from these reactions depend on the specific reagents and conditions used, allowing for the creation of a wide range of derivatives with varying properties.

Scientific Research Applications

(3-(4-Methoxyphenyl)pyrrolidin-1-yl)(pyridin-2-yl)methanone has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, aiding in the development of new materials and catalysts.

    Biology: This compound can be used in studies related to enzyme inhibition and receptor binding, providing insights into biological processes and potential therapeutic targets.

    Medicine: Research into its pharmacological properties may lead to the development of new drugs for treating various diseases, including neurological disorders and cancers.

    Industry: It can be utilized in the production of specialty chemicals and materials, contributing to advancements in fields such as electronics and nanotechnology.

Mechanism of Action

The mechanism of action of (3-(4-Methoxyphenyl)pyrrolidin-1-yl)(pyridin-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation, depending on the specific application and context.

Comparison with Similar Compounds

When compared to similar compounds, (3-(4-Methoxyphenyl)pyrrolidin-1-yl)(pyridin-2-yl)methanone stands out due to its unique combination of functional groups and structural features. Similar compounds include:

    (3-(4-Methoxyphenyl)pyrrolidin-1-yl)(pyridin-3-yl)methanone: Differing in the position of the pyridine ring, this compound may exhibit different reactivity and biological activity.

    (3-(4-Methoxyphenyl)pyrrolidin-1-yl)(pyridin-4-yl)methanone: Another positional isomer, with potential variations in its chemical and pharmacological properties.

These comparisons highlight the importance of structural nuances in determining the behavior and applications of such compounds.

Properties

Molecular Formula

C17H18N2O2

Molecular Weight

282.34 g/mol

IUPAC Name

[3-(4-methoxyphenyl)pyrrolidin-1-yl]-pyridin-2-ylmethanone

InChI

InChI=1S/C17H18N2O2/c1-21-15-7-5-13(6-8-15)14-9-11-19(12-14)17(20)16-4-2-3-10-18-16/h2-8,10,14H,9,11-12H2,1H3

InChI Key

DKYVRNNQXHJBQQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CCN(C2)C(=O)C3=CC=CC=N3

Origin of Product

United States

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